molecular formula C3H11N3O2S B13571967 N-(3-Aminopropyl)sulfamide

N-(3-Aminopropyl)sulfamide

Cat. No.: B13571967
M. Wt: 153.21 g/mol
InChI Key: JYXALWFVSLSLIR-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Aminopropyl)sulfamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)sulfamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of folate synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-(3-Aminopropyl)sulfamide is unique due to its specific structural features, which allow it to participate in a broader range of chemical reactions compared to other sulfonamides. Its versatility in synthetic applications and potential for modification make it a valuable compound in various research fields .

Properties

Molecular Formula

C3H11N3O2S

Molecular Weight

153.21 g/mol

IUPAC Name

1-amino-3-(sulfamoylamino)propane

InChI

InChI=1S/C3H11N3O2S/c4-2-1-3-6-9(5,7)8/h6H,1-4H2,(H2,5,7,8)

InChI Key

JYXALWFVSLSLIR-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNS(=O)(=O)N

Origin of Product

United States

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